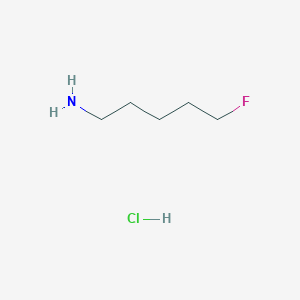

5-Fluoropentan-1-amine hydrochloride

CAS No.: 1445406-59-6

Cat. No.: VC7426410

Molecular Formula: C5H13ClFN

Molecular Weight: 141.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1445406-59-6 |

|---|---|

| Molecular Formula | C5H13ClFN |

| Molecular Weight | 141.61 |

| IUPAC Name | 5-fluoropentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H12FN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H |

| Standard InChI Key | FEMVXHLOPNCYSR-UHFFFAOYSA-N |

| SMILES | C(CCN)CCF.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of 5-fluoropentan-1-amine hydrochloride is 5-fluoropentan-1-amine; hydrochloride, with a molecular weight of 141.61 g/mol. The compound’s canonical SMILES representation is , reflecting a five-carbon chain with an amine group at the first position and a fluorine atom at the fifth, paired with a hydrochloride counterion. Its InChI key, , uniquely identifies the stereochemical and structural features.

Molecular Interactions

The fluorine atom’s high electronegativity () induces a strong dipole moment along the carbon chain, enhancing the compound’s polarity. This property facilitates hydrogen bonding with biological targets, such as enzymes or receptors, potentially modulating their activity. The hydrochloride salt further improves solubility in polar solvents, a critical factor in pharmaceutical formulations.

Synthetic Approaches

While specific synthetic protocols for 5-fluoropentan-1-amine hydrochloride are proprietary, general routes to fluorinated amines involve nucleophilic substitution or reductive amination. For example, fluorination of pentan-1-amine using agents like or in aprotic solvents (e.g., DMF) under reflux conditions could yield the free base, which is subsequently treated with HCl to form the hydrochloride salt. Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Applications in Scientific Research

Material Science

The compound’s polarity and stability make it a candidate for designing fluorinated polymers or surfactants. Such materials exhibit resistance to thermal degradation and chemical inertness, valuable in coatings or electronic components.

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Fluoropentan-1-amine HCl | Fluorine at position 4; altered reactivity in substitution reactions | |

| 5-Chloropentan-1-amine HCl | Chlorine’s lower electronegativity reduces hydrogen-bonding capacity | |

| 5-Bromopentan-1-amine HCl | Larger atomic radius of bromine increases steric hindrance |

The fluorine atom in 5-fluoropentan-1-amine hydrochloride confers distinct advantages over halogenated analogs, including stronger intermolecular interactions and reduced metabolic clearance.

Future Directions

Research priorities include:

-

Pharmacological Profiling: Screening against GPCRs or ion channels to identify therapeutic potential.

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms.

-

Environmental Impact Studies: Assessing biodegradation pathways to ensure ecological safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume